Precorrin-6y

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

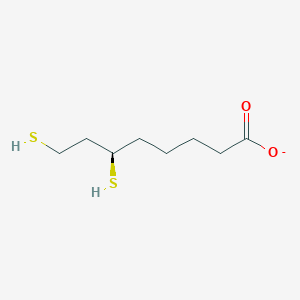

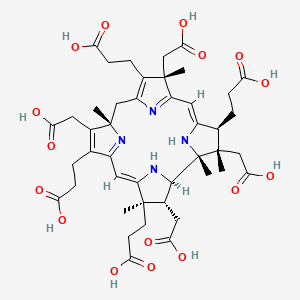

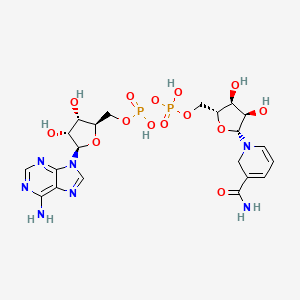

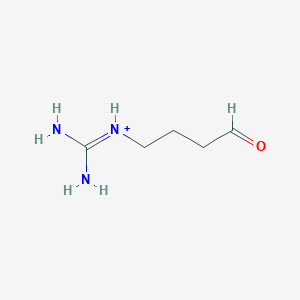

Precorrin-6Y is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which six methyl groups have been introduced into the tetrapyrrole framework, together with ring contraction and reduction. It is a conjugate acid of a this compound(6-).

Scientific Research Applications

Enzymatic Processes and Purification

Precorrin-6y is involved in enzymatic processes and its purification is significant in biochemical research. A study details the purification of precorrin-6x reductase from Pseudomonas denitrificans, which catalyzes the conversion of precorrin-6x to this compound. This purification process is important for understanding the biochemical pathway of vitamin B12 biosynthesis (Blanche et al., 1992).

Vitamin B12 Biosynthesis

This compound plays a crucial role in the biosynthesis of vitamin B12. The conversion of this compound to precorrin-8x, a step in the vitamin B12 biosynthetic pathway, is catalyzed by the cobL gene product in Pseudomonas denitrificans (Blanche et al., 1992). Another study discusses the structure of precorrin-6x octamethyl ester, an important intermediate in the biosynthesis of vitamin B12 (Thibaut et al., 1990).

Corrin Macrocyle Biosynthesis

The biosynthesis of the corrin macrocycle, a component of coenzyme B12, involves this compound. A study describes the enzymatic reactions leading to the corrin ring in P. denitrificans, highlighting the importance of this compound (Debussche et al., 1993).

Kinetic Modeling and Enzyme Optimization

Research on precorrin-2, a precursor of cobalamin and siroheme synthesis, demonstrates the importance of understanding enzymatic pathways involving precorrin compounds. This research provides insights into optimizing biologically-derived chemical production, which can be applied to this compound related pathways (Fang et al., 2016).

Structural and Mechanistic Insights

The crystal structure of precorrin-8x methyl mutase provides mechanistic insights into the conversion of this compound to other compounds in the vitamin B12 pathway. Understanding these structures is crucial for comprehending the complex biochemical transformations in vitamin B12 biosynthesis (Shipman et al., 2001).

Properties

Molecular Formula |

C44H56N4O16 |

|---|---|

Molecular Weight |

896.9 g/mol |

IUPAC Name |

3-[(1R,2S,3S,4Z,7S,11S,15Z,17R,18R,19R)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid |

InChI |

InChI=1S/C44H56N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h16-17,23,25,39,46,48H,6-15,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-,29-16-/t23-,25+,39-,40-,41+,42+,43+,44+/m1/s1 |

InChI Key |

UZVGLSZJXWVSGT-SNXGMGJUSA-N |

Isomeric SMILES |

C[C@@]12CC3=C([C@](C(=N3)/C=C\4/[C@H]([C@]([C@@](N4)([C@H]5[C@@H]([C@@](/C(=C/C(=N1)C(=C2CC(=O)O)CCC(=O)O)/N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

Canonical SMILES |

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

Synonyms |

precorrin 6y precorrin-6y |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)

![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)

![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)